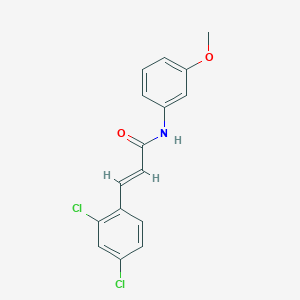![molecular formula C16H14N2O4S B5700549 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBCA belongs to the family of thioamides, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed that 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid exerts its biological activity by inhibiting enzymes involved in various cellular processes. For example, 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have several biochemical and physiological effects. For example, 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to reduce oxidative stress and inflammation in animal models of various diseases. 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have antidiabetic effects by reducing blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One advantage of using 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its diverse biological activity. 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have anticancer, antifungal, antioxidant, anti-inflammatory, and antidiabetic activity, making it a useful compound for investigating various biological processes. However, one limitation of using 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its low solubility, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is to investigate the potential of 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate the mechanism of action of 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid in more detail to better understand how it exerts its biological activity. Additionally, future research could focus on developing more efficient synthesis methods for 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid to increase its yield and reduce its cost.
合成法
The synthesis of 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid involves a multistep process that starts with the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with thiourea to form 3-methoxybenzoylthiourea. The final step involves the reaction of 3-methoxybenzoylthiourea with 2-chloro-5-nitrobenzoic acid to form 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid. The overall yield of the synthesis process is around 30%.
科学的研究の応用
2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has been the subject of several studies due to its potential therapeutic applications. One study investigated the anticancer activity of 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid and found that it exhibited potent cytotoxicity against human cancer cell lines. Another study found that 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid had antifungal activity against several fungal strains, including Candida albicans. 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid has also been investigated for its potential as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-22-11-6-4-5-10(9-11)14(19)18-16(23)17-13-8-3-2-7-12(13)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBSGNPGAINNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)

![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)



![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)


![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)